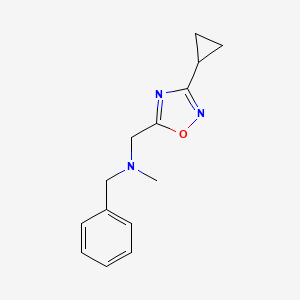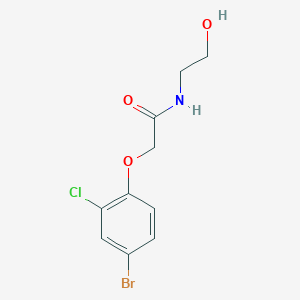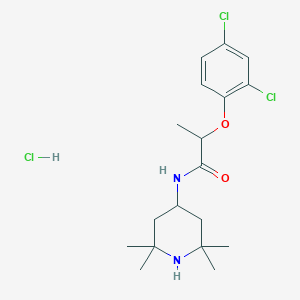![molecular formula C18H14BNO2 B4929402 3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide, commonly known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has a rigid structure and a high quantum yield, making it an ideal candidate for various applications, including imaging and sensing.
Wirkmechanismus
The mechanism of action of BODIPY involves the absorption of light by the dye, which causes the excitation of electrons to a higher energy state. The excited electrons then emit light at a lower energy state, resulting in fluorescence. The fluorescence intensity of BODIPY is dependent on the environment surrounding the dye, making it an ideal probe for sensing applications.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal toxicity and does not interfere with cellular processes, making it an ideal candidate for biological applications. BODIPY has been used to label proteins and nucleic acids for imaging and detection purposes without affecting their function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BODIPY is its high quantum yield, which results in a strong fluorescent signal. BODIPY is also highly photostable, allowing for prolonged imaging and detection. However, one limitation of BODIPY is its sensitivity to pH and temperature, which can affect its fluorescence properties.
Zukünftige Richtungen
There are many potential future directions for BODIPY research. One direction is the development of new synthetic methods to incorporate different functional groups into the dye, allowing for further customization for specific applications. Another direction is the use of BODIPY in combination with other imaging techniques, such as super-resolution microscopy, to improve imaging resolution. Additionally, the development of BODIPY-based biosensors for in vivo applications is an area of active research.
Synthesemethoden
The synthesis of BODIPY involves the reaction of an aldehyde with a boronic acid in the presence of a catalyst. The resulting intermediate is then treated with a pyridine derivative to form the final product. The synthesis of BODIPY can be modified to incorporate different functional groups, allowing for the customization of the dye for specific applications.
Wissenschaftliche Forschungsanwendungen
BODIPY has been extensively used in scientific research due to its fluorescent properties. It has been used as a probe for detecting various analytes, including metal ions, proteins, and nucleic acids. BODIPY has also been used in imaging applications, such as fluorescence microscopy and flow cytometry, to visualize cellular structures and processes.
Eigenschaften
IUPAC Name |
9,9-diphenyl-8-oxa-1-azonia-9-boranuidabicyclo[4.3.0]nona-1,3,5-trien-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-18-17-13-7-8-14-20(17)19(22-18,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPWCIWYSSCVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([N+]2=CC=CC=C2C(=O)O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4929338.png)

![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)

![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)
![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)
